GSK1379767A
Description
GSK1379767A is a small-molecule dual inhibitor targeting both BPTF (Bromodomain PHD Finger Transcription Factor) and Brd4 (Bromodomain-containing protein 4), two critical epigenetic regulators involved in chromatin remodeling and transcriptional activation . This compound exhibits a BPTF ITC (Isothermal Titration Calorimetry) binding affinity (Kd) of 0.8 μM, as demonstrated in competitive binding assays .
Properties
CAS No. |
1802251-02-0 |
|---|---|
Molecular Formula |
C26H30N6O6 |
Molecular Weight |
522.56 |
IUPAC Name |
3-[[[[1-[2-[(3,4,5-Trimethoxyphenyl)amino]-4-pyrimidinyl]-3-pyrrolidinyl]amino]carbonyl]amino]-benzoic acid methyl ester |
InChI |
InChI=1S/C26H30N6O6/c1-35-20-13-19(14-21(36-2)23(20)37-3)28-25-27-10-8-22(31-25)32-11-9-18(15-32)30-26(34)29-17-7-5-6-16(12-17)24(33)38-4/h5-8,10,12-14,18H,9,11,15H2,1-4H3,(H,27,28,31)(H2,29,30,34) |
InChI Key |
DHHORCKQMGYWTL-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC(NC(NC2CN(C3=NC(NC4=CC(OC)=C(OC)C(OC)=C4)=NC=C3)CC2)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1379767A; GSK-1379767-A; GSK 1379767 A; GSK-1379767A; GSK 1379767A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare GSK1379767A with structurally or functionally related compounds, focusing on binding affinities and selectivity:
Table 1: Comparative Binding Affinities of BPTF and Brd4 Inhibitors
| Compound | BPTF ITC Kd (μM) | Brd4 FP Ki (μM) | Selectivity Profile |
|---|---|---|---|
| This compound | 0.8 | N/A | Dual BPTF/Brd4 inhibitor |
| GSK1379725A | 0.8 | N/A | BPTF-selective |
| GSK1379746A | N/A | N/A | Undisclosed |
| SB-242719 | N/A | N/A | Undisclosed |
| GSK561866B | N/A | N/A | Undisclosed |
Key Findings:
Dual Inhibition vs. Single Targets: this compound is distinguished by its dual inhibition of BPTF and Brd4, whereas analogs like GSK1379725A and GSK1379746A lack confirmed Brd4 activity . This dual mechanism may enhance therapeutic efficacy in diseases driven by synergistic epigenetic dysregulation.
Binding Affinity :
- This compound and GSK1379725A share identical BPTF Kd values (0.8 μM), suggesting similar binding efficiency to BPTF’s bromodomain. However, this compound’s additional Brd4 inhibition implies broader epigenetic modulation .
Therapeutic Implications :
- Compounds with undisclosed Brd4 activity (e.g., SB-242719, GSK561866B) may lack the versatility of this compound in combinatorial epigenetic therapies.
- The dual inhibition profile of this compound simplifies the design of heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), by reducing the need for multiple ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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